molecular formula C13H24N2O B14458249 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile CAS No. 71983-04-5

2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile

Cat. No.: B14458249
CAS No.: 71983-04-5
M. Wt: 224.34 g/mol
InChI Key: IZMUYZWVFCIQJQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is an organic compound that belongs to the class of hindered amines. It is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered. This compound is known for its stability and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound. One common method is the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. The reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile involves its ability to stabilize free radicals. The sterically hindered piperidine ring prevents the compound from reacting readily with other molecules, allowing it to act as a stabilizer. This property is particularly useful in preventing the degradation of polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring but without the nitrile group.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

    N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.

Uniqueness

2-Methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propionitrile is unique due to the presence of both the nitrile group and the sterically hindered piperidine ring. This combination imparts significant stability and reactivity, making it valuable in various chemical and industrial applications .

Properties

CAS No.

71983-04-5

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

2-methyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanenitrile

InChI

InChI=1S/C13H24N2O/c1-11(2)8-7-9-12(3,4)15(11)16-13(5,6)10-14/h7-9H2,1-6H3

InChI Key

IZMUYZWVFCIQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(C)(C)C#N)(C)C)C

Origin of Product

United States

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